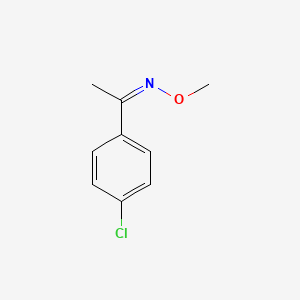
3-(Methylthio)-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylthio)-1H-indole-5-carbonitrile is an organic compound with a unique structure that includes an indole ring substituted with a methylthio group at the 3-position and a cyano group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1H-indole-5-carbonitrile typically involves the introduction of the methylthio and cyano groups onto an indole scaffold. One common method is the reaction of 3-methylthioindole with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is introduced at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylthio)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 3-(Methylsulfinyl)-1H-indole-5-carbonitrile, 3-(Methylsulfonyl)-1H-indole-5-carbonitrile.
Reduction: 3-(Methylthio)-1H-indole-5-amine.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methylthio)-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its indole ring and functional groups. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the cyano group can engage in polar interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
3-(Methylthio)-1H-indole-5-methanol: Contains a hydroxymethyl group instead of a cyano group.
3-(Methylthio)-1H-indole-5-boronic acid: Features a boronic acid group at the 5-position.
Uniqueness
3-(Methylthio)-1H-indole-5-carbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
1416438-98-6 |
|---|---|
Fórmula molecular |
C10H8N2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2S/c1-13-10-6-12-9-3-2-7(5-11)4-8(9)10/h2-4,6,12H,1H3 |
Clave InChI |
ZJBYBOPBZJVZJB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CNC2=C1C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)



![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)
![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)



![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)




